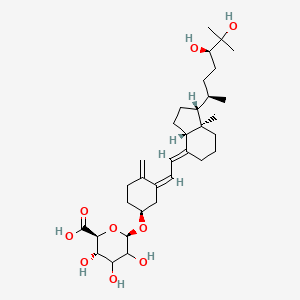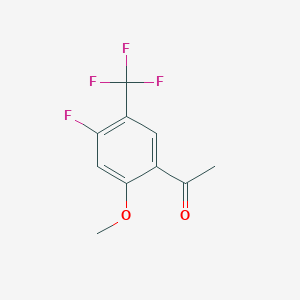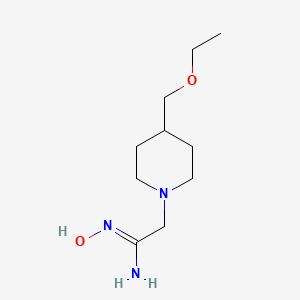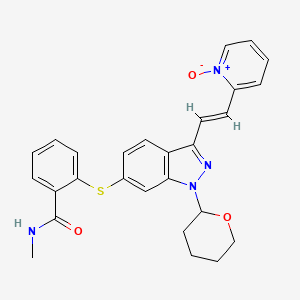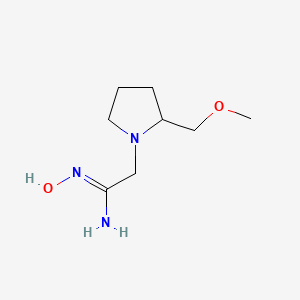
2-Bromo-4-(methoxymethyl)-1-methylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methoxymethyl)-1-methylimidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound features a bromine atom at position 2, a methoxymethyl group at position 4, and a methyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-methylimidazole typically involves multi-step organic reactions. One common method includes the bromination of 4-(methoxymethyl)-1-methylimidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced under specific conditions to form dihydroimidazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-4-(methoxymethyl)-1-methylimidazole, 2-thio-4-(methoxymethyl)-1-methylimidazole, etc.
Oxidation: Formation of 4-(formylmethyl)-1-methylimidazole or 4-(carboxymethyl)-1-methylimidazole.
Reduction: Formation of 2-bromo-4-(methoxymethyl)-1-methyl-1,2-dihydroimidazole.
Aplicaciones Científicas De Investigación
2-Bromo-4-(methoxymethyl)-1-methylimidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methoxymethyl)-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The imidazole ring can act as a ligand, coordinating with metal ions or other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylimidazole: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Methoxymethyl)-1-methylimidazole: Lacks the bromine atom, affecting its potential for substitution reactions.
2-Chloro-4-(methoxymethyl)-1-methylimidazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-(methoxymethyl)-1-methylimidazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both bromine and methoxymethyl groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C6H9BrN2O |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
2-bromo-4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2O/c1-9-3-5(4-10-2)8-6(9)7/h3H,4H2,1-2H3 |
Clave InChI |
IOOPPUWQMHRPPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1Br)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


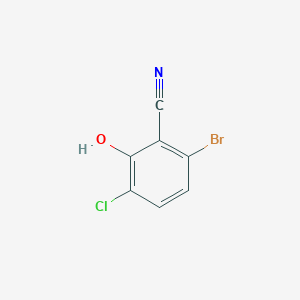
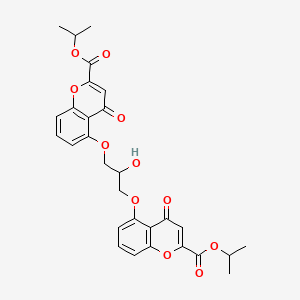
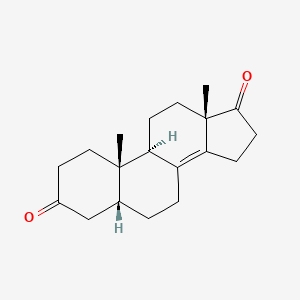
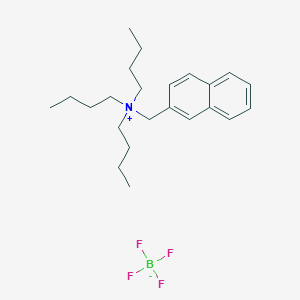

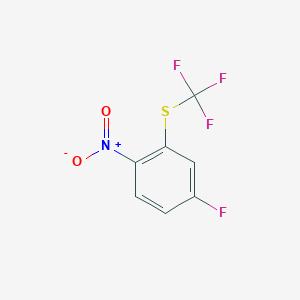
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
